![molecular formula C9H11ClN2O3 B2739123 2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride CAS No. 1266686-47-8](/img/structure/B2739123.png)
2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride
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Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of MD2738 consists of a central acetamide group linked to a benzodioxole ring. The benzodioxole moiety contributes to its pharmacological properties. The 1,3-benzodioxol-5-yl group imparts structural rigidity and influences interactions with biological targets .
Scientific Research Applications
Anticancer Applications
The compound has been used in the design, synthesis, and evaluation of anticancer agents . A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds have shown promising anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .
Structure-Activity Relationship Studies
The compound has been used in detailed structure-activity relationship studies . These studies have led to the identification of potent anticancer agents, such as 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
Synthesis of Benzoxazoles
The compound has been used in the synthesis of benzoxazoles . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .
Drug Discovery
The compound has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Anti-HIV Applications
Indole derivatives, which can be synthesized from the compound, have been reported to have anti-HIV-1 activity . A series of novel indolyl and oxochromenyl xanthenone derivatives have been reported and their molecular docking studies as an anti-HIV-1 have been performed .
Plant Hormone Production
Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, can be synthesized from indole derivatives . These derivatives are of wide interest because of their diverse biological and clinical applications .
properties
IUPAC Name |
2-amino-N-(1,3-benzodioxol-5-yl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c10-4-9(12)11-6-1-2-7-8(3-6)14-5-13-7;/h1-3H,4-5,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKYXSLCRGDCGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2H-1,3-benzodioxol-5-yl)acetamide hydrochloride |
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